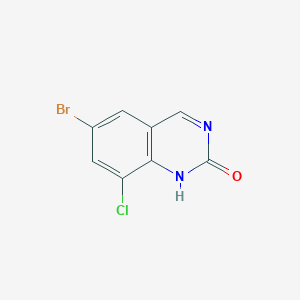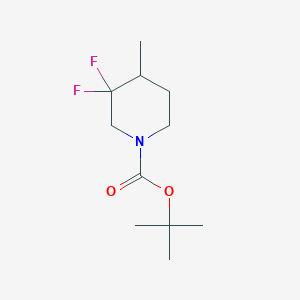
Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate
説明
Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate is an organic compound with a complex structure, featuring a cyclohexane ring substituted with a methyl group, a chloroacetamido group, and a carboxylate ester
作用機序
Target of Action
Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate is a type of local anesthetic . Local anesthetics act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane .
Mode of Action
The mode of action of this compound involves its interaction with these sodium ion channels. It can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses . This results in a temporary loss of sensation, particularly pain, in the area where the anesthetic was applied.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium ion channel pathway. By blocking these channels, the compound prevents the flow of sodium ions, which are necessary for the initiation and conduction of nerve impulses . This blockage disrupts the normal function of the nervous system in the localized area, leading to a loss of sensation.
Pharmacokinetics
Its metabolism and excretion would occur after it has exerted its anesthetic effects .
Result of Action
The result of the action of this compound is the temporary loss of sensation in the area where it is applied. This is due to its blocking of sodium ion channels, which prevents the generation and conduction of nerve impulses .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to interact with sodium ion channels . Additionally, the presence of other substances, such as proteins or lipids, could potentially interact with the compound and affect its stability or efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate typically involves multiple steps:
Formation of the Cyclohexane Ring: The starting material is often a cyclohexane derivative, which can be functionalized to introduce the necessary substituents.
Introduction of the Methyl Group: A methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base.
Chloroacetamido Group Addition: The chloroacetamido group is introduced through a nucleophilic substitution reaction, where a chloroacetyl chloride reacts with an amine group on the cyclohexane ring.
Esterification: The final step involves esterification to form the carboxylate ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the chloroacetamido group, potentially converting it to an amine.
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or thioamides.
科学的研究の応用
Chemistry
In chemistry, Methyl 1-(2-chloroacetamido)-4-methylcyclohexane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving esterases and amidases. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The chloroacetamido group is known for its ability to form covalent bonds with biological targets, making it useful in the design of enzyme inhibitors.
Industry
Industrially, this compound can be used in the production of polymers and resins, where its functional groups contribute to the properties of the final material.
特性
IUPAC Name |
methyl 1-[(2-chloroacetyl)amino]-4-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-8-3-5-11(6-4-8,10(15)16-2)13-9(14)7-12/h8H,3-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRSDKHXTPKXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C(=O)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)
![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)
